molecular formula C10H11BrN2 B1265984 2-(6-bromo-1H-indol-3-yl)ethanamine CAS No. 96624-18-9

2-(6-bromo-1H-indol-3-yl)ethanamine

Cat. No.: B1265984
CAS No.: 96624-18-9
M. Wt: 239.11 g/mol
InChI Key: JMJWBINWUCHDRO-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-3-yl)ethanamine is a natural product found in Lissoclinum and Didemnum candidum with data available.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2-(1H-indol-3-yl)ethanamine, a compound closely related to 2-(6-bromo-1H-indol-3-yl)ethanamine, exhibit significant antimicrobial properties. These derivatives demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species (Kumbhare et al., 2013).

Anti-Cancer Properties

Modification of this compound into alkaloid-like derivatives has been found to impact its biological activities, particularly in terms of anti-cancer properties. Specific structural changes in this alkaloid have shown to alter its cytotoxic effects on human cancer cell lines, highlighting its potential in developing new cancer treatments (Burattini et al., 2022).

Efflux Pump Inhibition

Derivatives of 1-(1H-indol-3-yl)ethanamine, similar in structure to this compound, have been synthesized and evaluated for their ability to inhibit the Staphylococcus aureus NorA efflux pump. This inhibition can restore the antibacterial activity of antibiotics against strains resistant to fluoroquinolones, pointing towards a significant application in combating antibiotic resistance (Héquet et al., 2014).

HIV-1 Inhibition

Research into 2-(1H-indol-3-yl)ethylthiourea derivatives, which are structurally related to this compound, has shown promising results in the field of antiviral therapy. Notably, one of the synthesized derivatives demonstrated potent activity against HIV-1, including variants with clinically relevant mutations (Sanna et al., 2018).

Catalytic Activity in Organic Synthesis

Studies have demonstrated the use of pyrrolyl-functionalized indoles, related to this compound, in synthesizing rare-earth metal amido complexes. These complexes, incorporating the indolyl ligand, exhibit significant catalytic activity for hydrophosphonylation of aldehydes and ketones, a key reaction in organic synthesis (Yang et al., 2014).

Antibiofilm Agent Against Staphylococcus aureus

A fluorinated analogue of the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has been investigated for its potential as an anti-biofilm agent and antibiotic adjuvant against Staphylococcus aureus. This research is crucial in the fight against infections caused by methicillin-resistant Staphylococcus aureus (MRSA) (Campana et al., 2020).

Safety and Hazards

The safety information available indicates that “2-(6-bromo-1H-indol-3-yl)ethanamine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-(6-bromo-1H-indol-3-yl)ethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it has been shown to interact with strictosidine synthase, an enzyme involved in the biosynthesis of indole alkaloids . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the viability of human macrophage-like THP-1 cells, indicating its potential cytotoxic effects . Additionally, it can modulate cell signaling pathways, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, leading to changes in their conformation and activity. For instance, its interaction with strictosidine synthase involves binding to the enzyme’s active site, resulting in either inhibition or activation of the enzyme . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant cytotoxicity and adverse effects . Threshold effects have been noted, where a specific dosage range results in optimal therapeutic effects without significant toxicity. Exceeding this range can lead to detrimental effects on cellular and organismal health.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to indole alkaloid biosynthesis . The compound’s interactions with enzymes such as strictosidine synthase highlight its role in modulating metabolic processes and influencing the production of bioactive metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, influencing its bioavailability and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall therapeutic effects.

Properties

IUPAC Name

2-(6-bromo-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJWBINWUCHDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10242378
Record name Ethanamine, 2-(6-bromo-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96624-18-9
Record name Ethanamine, 2-(6-bromo-1H-indol-3-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096624189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-(6-bromo-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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